Regioisomeric Differentiation: Propan-1-amine vs. Propan-2-amine Substitution at the 6-Position
The target compound bears a propan-1-amine group at C6, whereas the closest regioisomer, 1-(imidazo[2,1-b]thiazol-6-yl)propan-2-amine (CAS 2445479-76-3, monohydrochloride CAS 2749435-02-5), positions the amine at the 2‑carbon of the propyl chain . In the imidazo[2,1-b]thiazole class, the C6 substituent is a critical determinant of kinase hinge-binding geometry; analogous derivatives with varying C6 aminoalkyl chains demonstrate IC₅₀ shifts exceeding 20‑fold against V600E-B-RAF (e.g., 39.9 nM vs. >1,000 nM) [1][2]. Although direct head-to-head data for these exact regioisomers are not published, the class-level SAR indicates that the propan-1-amine geometry presents a distinct pharmacophoric vector, making this compound a non-substitutable entry in screening libraries targeting kinase ATP-binding pockets.
| Evidence Dimension | Regioisomeric identity – amine position on propyl chain |
|---|---|
| Target Compound Data | Propan-1-amine at C6 (CAS 1255306-05-8, dihydrochloride); MW 254.17 g/mol |
| Comparator Or Baseline | Propan-2-amine at C6 (CAS 2445479-76-3, free base); MW 181.26 g/mol; monohydrochloride (CAS 2749435-02-5, MW 217.72 g/mol) |
| Quantified Difference | Structural – distinct connectivity; class-level IC₅₀ shifts of ≥20-fold observed for analogous aminoalkyl variations in imidazo[2,1-b]thiazole kinase inhibitors |
| Conditions | Class-level SAR derived from V600E-B-RAF and C-RAF kinase inhibition assays (see REFS-3) |
Why This Matters
Procurement of the correct regioisomer is essential for SAR continuity; substituting the propan-2-amine analog invalidates structure-activity correlations established with the propan-1-amine scaffold.
- [1] Abdel-Maksoud MS, et al. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. Eur J Med Chem. 2015;95:453-463. doi:10.1016/j.ejmech.2015.03.065. View Source
- [2] BindingDB. Ki Summary: CHEMBL1090360. IC50 >1000 nM. https://bdb2.ucsd.edu/. View Source
